molecular formula C12H12N2O2 B11815152 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B11815152
M. Wt: 216.24 g/mol
InChI Key: VMMPSXQCMYHXOY-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzoic acid moiety attached to a dimethyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid typically involves the condensation of 4,5-dimethylimidazole with 4-chloromethylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the dimethyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its stability under various conditions .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O2/c1-8-9(2)14(7-13-8)11-5-3-10(4-6-11)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

VMMPSXQCMYHXOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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